Kartogenin-d4
Description
Chemical Identity and Isotopic Labeling
This compound (C₂₀H₁₁D₄NO₃) is a deuterium-enriched analog of kartogenin, where four hydrogen atoms at metabolically stable positions are replaced with deuterium isotopes. This modification increases its molecular weight from 317.34 g/mol (native kartogenin) to 327.23 g/mol while maintaining structural congruence with the original compound. The deuterium atoms are strategically positioned to minimize kinetic isotope effects that could alter biological activity, ensuring that the labeled compound faithfully replicates the chondroinductive properties of native kartogenin.
Table 1: Comparative Molecular Properties of Kartogenin and this compound
| Property | Kartogenin | This compound |
|---|---|---|
| Molecular Formula | C₂₀H₁₅NO₃ | C₂₀H₁₁D₄NO₃ |
| Molecular Weight (g/mol) | 317.34 | 327.23 |
| IUPAC Name | 2-[(4-phenylphenyl)carbamoyl]benzoic acid | 2-[(4-phenylphenyl)carbamoyl]benzoic acid-d4 |
| Key Isotopic Features | Natural hydrogen | Four deuterium atoms at non-labile positions |
The isotopic labeling strategy leverages deuterium's nuclear spin (I=1) and distinct mass-to-charge ratio, enabling detection via mass spectrometry without requiring structural derivatization. This allows researchers to distinguish endogenous kartogenin metabolites from administered this compound in complex biological matrices, facilitating pharmacokinetic studies in articular tissues.
Historical Development of Deuterated Chondrogenic Modulators
The development of this compound follows a broader trend in musculoskeletal research toward isotope-enabled molecular probes. Native kartogenin was first identified in 2012 through high-throughput screening as a potent inducer of mesenchymal stem cell (MSC) differentiation into chondrocytes. However, limitations in tracking its biodistribution and metabolic processing in vivo prompted the creation of deuterated analogs.
Early deuterium labeling efforts focused on small molecules like dexamethasone-d3 and TGF-β1 analogs, but these often suffered from reduced bioactivity due to isotopic substitution at pharmacophoric sites. This compound addressed these challenges through selective deuteration at positions distal to the carboxylic acid and biphenyl carbamoyl groups critical for binding to filamin A—the protein central to its chondrogenic mechanism. This design philosophy has since influenced the development of other deuterated chondrogenic agents, including BMP-2 analogs and IL-1 receptor antagonists.
Role in Modern Regenerative Medicine Research
In contemporary studies, this compound serves three primary roles:
- Metabolic Tracing : The deuterium label allows precise quantification of kartogenin uptake in articular cartilage using liquid chromatography-tandem mass spectrometry (LC-MS/MS), overcoming limitations of fluorescent tagging that can alter molecular interactions.
- Mechanistic Studies : By pairing this compound with native kartogenin in co-administration experiments, researchers can discriminate between endogenous and exogenous compound effects on MSC differentiation pathways.
- Drug Delivery Optimization : In nanoparticle-conjugated formulations, this compound enables real-time monitoring of carrier degradation rates and drug release kinetics within joint spaces.
A landmark application involved conjugating this compound to chitosan nanoparticles (150 ± 39 nm), where isotopic tracking revealed sustained intra-articular release over seven weeks in rat models—data critical for optimizing dosing intervals in osteoarthritis therapies. Parallel work demonstrated that deuterium labeling does not impair the compound's ability to upregulate SOX9, COL2A1, and ACAN expression in human bone marrow MSCs, confirming the biological fidelity of the labeled analog.
Structure
3D Structure
Properties
Molecular Formula |
C20H15NO3 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
2,3,4,5-tetradeuterio-6-[(4-phenylphenyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C20H15NO3/c22-19(17-8-4-5-9-18(17)20(23)24)21-16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H,(H,21,22)(H,23,24)/i4D,5D,8D,9D |
InChI Key |
SLUINPGXGFUMLL-DOGSKSIHSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)NC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
Preparation Methods
Structural Basis and Deuteration Strategy
Kartogenin-d4 (IUPAC name: 2,3,4,5-tetradeuterio-6-[(4-phenylphenyl)carbamoyl]benzoic acid) retains the core structure of kartogenin while incorporating deuterium at the 2, 3, 4, and 5 positions of the benzoic acid ring. The molecular formula is C20H15NO3 , with a molecular weight of 321.4 g/mol due to deuterium substitution.
Table 1: Key Structural Features of this compound
| Property | Detail |
|---|---|
| Molecular Formula | C20H15NO3 |
| Molecular Weight | 321.4 g/mol |
| Deuteration Positions | 2, 3, 4, 5 on benzoic acid ring |
| Key Functional Groups | Carboxylic acid (–COOH), amide (–CONH–), biphenyl group |
Synthesis of this compound
Deuteration of Phthalic Anhydride Precursors
The synthesis begins with the preparation of deuterated phthalic anhydride, a critical precursor. Methods adapted from deuterated compound synthesis involve:
- Deuterium Exchange Reactions : Treatment of phthalic anhydride with deuterium oxide (D2O) under acidic or basic conditions to replace hydrogen atoms at the 2, 3, 4, and 5 positions.
- Catalytic Deuteration : Using palladium or nickel catalysts in D2 atmosphere to hydrogenate aromatic rings selectively.
Coupling with 4-Aminobiphenyl
Deuterated phthalic anhydride is reacted with 4-aminobiphenyl to form the amide bond, yielding deuterated phthalamic acid intermediates. Key steps include:
- Amidation : Condensation of deuterated phthalic anhydride with 4-aminobiphenyl in anhydrous dimethylformamide (DMF) at 80–100°C for 12–24 hours.
- Acid Hydrolysis : Conversion of the intermediate to the carboxylic acid form using hydrochloric acid (HCl).
Table 2: Reaction Conditions for Amidation Step
| Parameter | Condition |
|---|---|
| Solvent | Anhydrous DMF |
| Temperature | 80–100°C |
| Reaction Time | 12–24 hours |
| Catalyst | None (thermal activation) |
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
Applications in Research
This compound is primarily used to:
- Track Metabolic Pathways : Deuterium labeling enables precise pharmacokinetic studies via mass spectrometry.
- Mechanistic Studies : Differentiate endogenous vs. exogenous kartogenin in chondrogenic differentiation assays.
- Stability Testing : Assess hydrolytic stability in physiological environments (e.g., resistance to amidases).
Chemical Reactions Analysis
Types of Reactions
Kartogenin-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into its alcohol derivatives.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as alcohols, ketones, and substituted compounds. These derivatives can have different biological activities and applications .
Scientific Research Applications
Kartogenin-d4 is a derivative of kartogenin, a small molecule recognized for its potential in promoting chondrogenic differentiation of mesenchymal stem cells and facilitating cartilage repair. This article explores the scientific research applications of this compound, focusing on its role in tissue engineering, regenerative medicine, and therapeutic interventions for cartilage-related conditions.
Chondrogenesis Promotion
Research indicates that this compound significantly enhances the chondrogenic differentiation of mesenchymal stem cells. Studies have shown that when administered in vitro, this compound promotes the expression of genes associated with hyaline cartilage formation. For instance, a study demonstrated that a concentration of 10 μM this compound was optimal for inducing chondrogenesis in rabbit synovial fluid-derived mesenchymal stem cells (SF-MSCs) .
Intra-Articular Injection
Intra-articular administration of this compound has been shown to mitigate the progression of osteoarthritis in animal models. A study involving temporomandibular joint osteoarthritis indicated that intra-articular injections led to improved chondrogenesis and reduced degeneration of joint cartilage . This suggests potential therapeutic applications for treating joint disorders through localized delivery methods.
Hydrogel-Based Delivery Systems
Due to its low solubility in water, effective delivery systems for this compound have been developed. Hydrogels serve as promising carriers, allowing for sustained release and localized action at the site of cartilage defects. These hydrogels can be engineered to mimic the extracellular matrix, providing a conducive environment for cell growth and differentiation .
| Delivery System | Advantages | Applications |
|---|---|---|
| Hydrogels | Controlled release; biocompatibility | Cartilage regeneration; drug delivery |
| Nanoparticles | Enhanced stability; targeted delivery | Localized therapy; cancer treatment |
| Thermogels | Injectable; responsive to temperature | Minimally invasive procedures |
Case Study 1: Osteoarthritis Treatment
A recent study highlighted the effectiveness of this compound in treating knee osteoarthritis. In this study, rabbits received intra-articular injections of this compound combined with transforming growth factor beta-3 (TGF-β3). The results demonstrated significant improvements in cartilage repair compared to controls receiving only TGF-β3 or no treatment .
Case Study 2: Temporomandibular Joint Osteoarthritis
Another investigation focused on temporomandibular joint osteoarthritis, where this compound was administered via intra-articular injection. The findings revealed enhanced chondrogenic differentiation of fibrocartilage stem cells and a reduction in joint pain and dysfunction . This case underscores the potential for this compound as a therapeutic agent in treating various forms of osteoarthritis.
Mechanism of Action
Kartogenin-d4 exerts its effects by modulating the CBFβ-RUNX1 transcriptional program, which is crucial for chondrogenic differentiation. The compound binds to the filamin A protein, leading to the activation of the CBFβ-RUNX1 pathway. This activation promotes the differentiation of mesenchymal stem cells into chondrocytes, thereby enhancing cartilage formation and repair .
Comparison with Similar Compounds
Kartogenin (Non-deuterated Parent Compound)
- Key Differences : Unlike this compound, Kartogenin lacks deuterium substitution, leading to faster metabolic degradation. This limits its utility in pharmacokinetic studies requiring prolonged stability.
- Safety Profile : Kartogenin requires stringent handling protocols, including chemical-resistant gloves, safety glasses, and respiratory protection in poorly ventilated areas .
(±)-Carvedilol-d4
- Similarities : Both this compound and Carvedilol-d4 are deuterated compounds used to enhance metabolic resistance.
- Key Differences : Carvedilol-d4 is a deuterated beta-blocker, whereas this compound is a chondrogenic agent. Their applications diverge: Carvedilol-d4 is used in cardiovascular drug studies, while this compound focuses on cartilage repair research.
- Stability Data : Carvedilol-d4 has a documented deuterium atom% purity of 99%, whereas comparable data for this compound remains undisclosed .
Trifluoropropazine-d6
- Isotopic Complexity : Trifluoropropazine-d6 contains six deuterium atoms, compared to four in this compound.
- Applications : Used in neuropharmacology studies, its higher deuterium content may offer greater metabolic stability than this compound, though direct comparative studies are lacking .
Stability and Handling
Deuterated compounds generally exhibit enhanced stability due to the kinetic isotope effect. Safety protocols for both compounds align, emphasizing respiratory protection, chemical-resistant gloves, and immediate decontamination after exposure .
Research Findings and Data Gaps
- Toxicogenomics: Comparative studies leveraging resources like the Comparative Toxicogenomics Database (CTD) could elucidate this compound’s interaction with biological pathways.
- Safety Data : this compound shares hazard classifications (e.g., WHMIS D2B: Toxic Material Causing Other Toxic Effects) with its parent compound, but environmental exposure controls remain undefined .
Biological Activity
Kartogenin (KGN) is a small molecule that has garnered attention for its potential to promote chondrogenic differentiation and cartilage regeneration. This article will explore the biological activity of Kartogenin-d4, focusing on its effects on mesenchymal stem cells (MSCs), particularly in the context of cartilage repair and regeneration.
Overview of this compound
This compound is a derivative of kartogenin, which has been shown to stimulate the differentiation of MSCs into chondrocytes, the cells responsible for cartilage formation. The compound enhances the expression of cartilage-specific markers and promotes the production of extracellular matrix components essential for cartilage integrity.
-
Chondrogenic Differentiation : KGN enhances the differentiation of MSCs into chondrocytes through various signaling pathways, notably the BMP-7/Smad5 pathway. Studies indicate that KGN increases the expression of key genes associated with cartilage formation, including:
- Aggrecan (ACAN)
- Type II Collagen (COL2)
- SRY-box 9 (SOX9)
- Synergistic Effects with Growth Factors : Research shows that KGN exhibits synergistic effects when combined with growth factors such as Transforming Growth Factor-beta 3 (TGF-β3). This combination significantly enhances chondrogenic differentiation and cartilage regeneration in vitro and in vivo.
In Vitro Studies
A study involving rabbit synovial fluid-derived MSCs demonstrated that KGN treatment led to:
- Increased cell proliferation and chondrogenesis.
- Elevated levels of COL2 and SOX9 proteins in cultures treated with KGN compared to controls .
In Vivo Studies
In rabbit models, intra-articular injections of MSCs combined with KGN and TGF-β3 resulted in:
- Significant cartilage regeneration in defects.
- Formation of hyaline-like cartilage with abundant extracellular matrix, indicating effective repair capabilities .
Data Tables
Case Studies
-
Case Study: Rabbit Model for Cartilage Defects
- A defect was created in the medial femoral condyle, treated with a combination of rabbit SF-MSCs, KGN, and TGF-β3.
- Results indicated substantial cartilage regeneration, characterized by thick hyaline tissue rich in extracellular matrix components.
- Case Study: Meniscal Injury Repair
Q & A
Basic Research Questions
Q. How should experimental designs for Kartogenin-d4 studies be structured to ensure reproducibility?
- Methodological Answer : Experimental protocols must include detailed synthesis steps, purity validation (e.g., NMR, HPLC), and standardized biological assays (e.g., chondrogenesis assays). Ensure independent/dependent variables are explicitly defined, such as concentration ranges (e.g., 0.1–10 μM) and time points for outcome measurement. Replicate experiments at least three times to account for biological variability .
- Data Example :
| Variable | Description | Validation Method |
|---|---|---|
| Purity | ≥98% | HPLC |
| Activity | Chondrocyte differentiation | qPCR (COL2A1, ACAN) |
Q. What statistical methods are appropriate for analyzing this compound dose-response data?
- Methodological Answer : Use non-linear regression models (e.g., log-dose vs. response) to calculate EC50 values. Pair this with ANOVA or t-tests to compare treatment groups against controls. Report confidence intervals and p-values to quantify uncertainty .
Q. How can researchers validate the specificity of this compound in modulating its target pathways?
- Methodological Answer : Employ siRNA knockdown or CRISPR-Cas9 to silence putative targets (e.g., RUNX1). Compare outcomes with this compound treatment to confirm pathway dependency. Include positive/negative controls (e.g., TGF-β for chondrogenesis) .
Advanced Research Questions
Q. How should contradictory findings in this compound studies be resolved (e.g., conflicting efficacy in 2D vs. 3D models)?
- Methodological Answer : Conduct systematic reviews to identify methodological disparities (e.g., scaffold type in 3D models). Replicate experiments under standardized conditions, adjusting variables like oxygen tension or mechanical loading. Use meta-analysis to quantify effect sizes across studies .
Q. What strategies ensure rigorous cross-study comparisons of this compound with other chondrogenic agents (e.g., BMP-2, TGF-β3)?
- Methodological Answer : Normalize data using relative potency metrics (e.g., fold-change vs. baseline). Perform head-to-head assays under identical conditions and include isogenic cell lines. Cite comparative studies in literature reviews to contextualize findings .
Q. How can researchers address batch-to-batch variability in this compound synthesis?
- Methodological Answer : Implement quality control via LC-MS for structural confirmation and stability testing (e.g., accelerated degradation studies). Document batch-specific data in supplementary materials to enable retrospective analysis .
Q. What advanced techniques validate this compound’s in vivo bioavailability and off-target effects?
- Methodological Answer : Use radiolabeled compounds (e.g., ³H-Kartogenin-d4) for pharmacokinetic profiling. Pair with transcriptomics (RNA-seq) or proteomics to identify unintended pathways. Cross-reference findings with toxicity databases (e.g., PubChem) .
Guidelines for Data Reporting
- Raw Data : Provide absorbance values, RNA-seq counts, and microscopy images in supplementary files. Use repositories like Figshare or Zenodo for public access .
- Visualization : Plot dose-response curves with error bars (SEM) and significance annotations (***p<0.001) .
- Ethical Compliance : Disclose conflicts of interest and animal/human subject ethics approvals per journal guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
